molecular formula C8H16ClNO3 B2453201 Methyl 2-amino-3-(tetrahydrofuran-3-yl)propanoate hydrochloride CAS No. 2243509-51-3

Methyl 2-amino-3-(tetrahydrofuran-3-yl)propanoate hydrochloride

Cat. No.: B2453201
CAS No.: 2243509-51-3
M. Wt: 209.67
InChI Key: LOGSQJFCWHQYPU-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(tetrahydrofuran-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3. It is a derivative of amino acids and features an oxolane ring, which is a five-membered ring containing one oxygen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

methyl 2-amino-3-(oxolan-3-yl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-8(10)7(9)4-6-2-3-12-5-6;/h6-7H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGSQJFCWHQYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCOC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(tetrahydrofuran-3-yl)propanoate hydrochloride typically involves the reaction of oxolane derivatives with amino acid esters. One common method includes the following steps:

    Starting Materials: Oxolane derivatives and amino acid esters.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, under reflux conditions.

    Catalysts: Acid catalysts like hydrochloric acid are often used to facilitate the reaction.

    Purification: The product is purified through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification systems like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(tetrahydrofuran-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Methyl 2-amino-3-(tetrahydrofuran-3-yl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(tetrahydrofuran-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxolane ring and amino group play crucial roles in its binding affinity and specificity. Pathways involved include enzyme inhibition and receptor-mediated signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(oxolan-2-yl)propanoate;hydrochloride
  • Methyl 3-(oxolan-2-ylformamido)propanoate
  • Methyl 3-oxo-3-(oxolan-3-yl)propanoate

Uniqueness

Methyl 2-amino-3-(tetrahydrofuran-3-yl)propanoate hydrochloride is unique due to its specific oxolane ring position and the presence of both amino and ester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Biological Activity

Methyl 2-amino-3-(tetrahydrofuran-3-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features an oxolane ring, an amino group, and an ester functional group, contributing to its unique chemical reactivity and biological activity. The IUPAC name reflects its structure, which is crucial for understanding its interaction with biological targets.

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors, modulating their activity. The oxolane ring and the amino group are pivotal in determining the binding affinity and specificity of the compound. Key pathways include:

  • Enzyme Inhibition : The compound can inhibit certain enzymes, affecting metabolic pathways.
  • Receptor-Mediated Signaling : It may act as a modulator in receptor signaling pathways, influencing various physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Analgesic Properties : The compound may also possess analgesic effects, which warrant further investigation in pain management contexts.
  • Anticancer Activity : Some studies have indicated that similar compounds show cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Methyl 2-amino-3-(oxolan-2-yl)propanoateLacks tetrahydrofuran ringLimited anti-inflammatory activity
Methyl 3-(oxolan-2-ylformamido)propanoateContains oxolane but different substituentsModerate anticancer activity

This table highlights how structural variations can influence biological outcomes.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • Study on Enzyme Interaction : Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, leading to altered cellular responses .
  • Cell Line Studies : In vitro studies showed that the compound induced apoptosis in cancer cell lines, indicating its potential as an anticancer agent .
  • Pharmacokinetic Profile : Investigations into the pharmacokinetics revealed favorable absorption characteristics and stability in biological systems, supporting its viability for therapeutic use .

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